molecular formula C8H11ClN2O2 B2509892 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid CAS No. 1006495-38-0

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid

Cat. No.: B2509892
CAS No.: 1006495-38-0
M. Wt: 202.64
InChI Key: PHXNTSZWLWSBBK-UHFFFAOYSA-N
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Description

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and a butanoic acid moiety. The structural diversity of pyrazoles makes them valuable in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

The exact mode of action of 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level are areas for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is unique due to its specific substitution pattern and the presence of the butanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4-(4-Chloro-5-methyl-1H-pyrazol-1-YL)butanoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented by the following formula:

  • Molecular Formula : C₈H₉ClN₂O₂
  • SMILES Notation : CC(CC(=O)O)C1=CN(N=C1)C

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be fully characterized, but its structural analogs suggest potential efficacy.

Anticancer Activity

Research has demonstrated that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar substituents have been tested against A549 lung cancer cells, showing a reduction in cell viability. The anticancer activity of this compound may be attributed to its ability to induce apoptosis or inhibit cell proliferation through various mechanisms.

CompoundCell LineViability Reduction (%)Reference
This compoundA549TBD
Pyrazole Derivative AA54963.4%
Pyrazole Derivative BA54921.2%

The biological activity of this compound is hypothesized to involve modulation of specific cellular pathways. Pyrazole compounds often interact with enzymes or receptors involved in inflammatory responses or cell cycle regulation. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives for their biological activities. Among these, this compound was included in screening assays for anticancer activity. The results indicated promising cytotoxicity against several cancer cell lines, warranting further investigation into its therapeutic potential.

Key Findings:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects on A549 cells.
  • Selectivity : Preliminary data suggest that it may selectively target cancer cells while sparing normal cells.
  • Synergistic Effects : Combinations with other chemotherapeutics may enhance efficacy.

Properties

IUPAC Name

4-(4-chloro-5-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-6-7(9)5-10-11(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXNTSZWLWSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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